tert-butyl 4-(N-methyl2-chloropyrimidine-5-amido)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 4-(N-methyl2-chloropyrimidine-5-amido)piperidine-1-carboxylate: is a synthetic organic compound with the molecular formula C16H23ClN4O3 and a molecular weight of 354.84 g/mol . This compound is often used in research and development due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(N-methyl2-chloropyrimidine-5-amido)piperidine-1-carboxylate typically involves the reaction of tert-butyl 4-aminopiperidine-1-carboxylate with 2-chloro-N-methylpyrimidine-5-carboxylic acid chloride under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. The process involves the use of large reactors, precise temperature control, and continuous monitoring of reaction parameters to ensure consistency and quality .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 4-(N-methyl2-chloropyrimidine-5-amido)piperidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyrimidine ring can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form N-oxides or reduction to form amines.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like amines or thiols, solvents like ethanol or methanol, and catalysts such as palladium on carbon.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed:
Substitution Reactions: Substituted pyrimidine derivatives.
Oxidation Reactions: N-oxides.
Reduction Reactions: Amines.
Hydrolysis: Carboxylic acids.
Scientific Research Applications
Chemistry: tert-Butyl 4-(N-methyl2-chloropyrimidine-5-amido)piperidine-1-carboxylate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study enzyme interactions and receptor binding due to its ability to mimic certain biological molecules .
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a precursor in the synthesis of drugs targeting specific diseases .
Industry: In the industrial sector, this compound is used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of tert-butyl 4-(N-methyl2-chloropyrimidine-5-amido)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects . The exact pathways and molecular interactions depend on the specific application and target .
Comparison with Similar Compounds
- tert-Butyl 4-(phenylamino)piperidine-1-carboxylate
- tert-Butyl 4-(2-bromoacetyl)piperidine-1-carboxylate
- tert-Butyl 4-(5-amino-1H-pyrazol-3-yl)piperidine-1-carboxylate
Uniqueness: tert-Butyl 4-(N-methyl2-chloropyrimidine-5-amido)piperidine-1-carboxylate is unique due to the presence of the N-methyl2-chloropyrimidine moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
tert-butyl 4-[(2-chloropyrimidine-5-carbonyl)-methylamino]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN4O3/c1-16(2,3)24-15(23)21-7-5-12(6-8-21)20(4)13(22)11-9-18-14(17)19-10-11/h9-10,12H,5-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMBJKQJMGNDWNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N(C)C(=O)C2=CN=C(N=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.